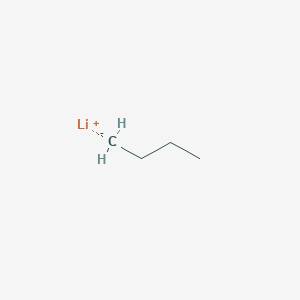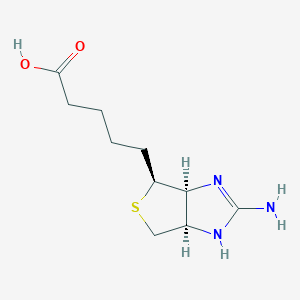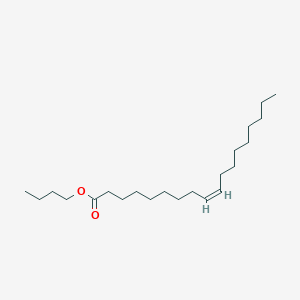
Bromure de vanadium(III)
Vue d'ensemble
Description
Synthesis Analysis
Vanadium tribromide can be synthesized through several methods. While specific synthesis methods for VBr₃ are not detailed, vanadium complexes, such as those involving tris(catecholamide) and tris(pyrogallol) derivatives, have been synthesized using different organic ligands and vanadium precursors. These processes involve the reaction of vanadium(IV) with organic ligands to yield various vanadium complexes, which can offer insights into the synthesis routes and coordination chemistry relevant to vanadium tribromide (Bulls, Pippin, Hahn, & Raymond, 1990).
Molecular Structure Analysis
The molecular structure of vanadium tribromide, similar to other vanadium compounds, typically involves vanadium centers coordinated with ligands. Although the specific structure of VBr₃ is not detailed here, vanadium complexes are known for their diverse geometries and coordination environments. Research on vanadium(III) complexes, for example, shows various coordination modes and structural frameworks, which can help understand the coordination chemistry and structural aspects of vanadium tribromide analogs (Robles et al., 1993).
Chemical Reactions and Properties
Vanadium tribromide participates in chemical reactions characteristic of halides and vanadium compounds. While specific reactions involving VBr₃ are not mentioned, studies on related vanadium complexes provide insights into their reactivity, such as redox reactions, ligand exchange, and interaction with organic and inorganic substrates. These properties are critical for understanding the chemical behavior and reactivity of vanadium tribromide in various chemical contexts (Money, Huffman, & Christou, 1985).
Physical Properties Analysis
The physical properties of vanadium tribromide, such as color, melting point, and solubility, are typically influenced by its molecular structure and bonding. Though specific data for VBr₃ is not provided, analogous vanadium compounds exhibit characteristic physical properties that can be correlated with their structure and bonding environment. Understanding these properties is essential for the application and handling of vanadium tribromide (Plass, 1996).
Chemical Properties Analysis
The chemical properties of vanadium tribromide, including its reactivity, oxidation states, and interaction with other chemicals, are pivotal in its application in synthesis and industrial processes. While direct information on VBr₃ is scarce, the chemical behavior of similar vanadium compounds, such as their redox chemistry, coordination behavior, and reaction mechanisms, can provide valuable insights into the expected chemical properties of vanadium tribromide (Dean et al., 1997).
Applications De Recherche Scientifique
Synthèse chimique
Le bromure de vanadium(III) est utilisé dans divers procédés de synthèse chimique. Il est souvent utilisé comme matière première ou intermédiaire dans la synthèse d’autres composés chimiques .
Catalyseur dans les réactions de fluoration
Le bromure de vanadium(III) est utilisé comme catalyseur pour les réactions de fluoration C(sp3)-H, en particulier la fluoration benzylique . Ce procédé est important dans la production de divers composés organiques.
Science des matériaux
En science des matériaux, le bromure de vanadium(III) est utilisé dans la préparation de certains types de matériaux. Ses propriétés uniques le rendent utile dans le développement de nouveaux matériaux ayant des caractéristiques spécifiques .
Recherche et développement
Le bromure de vanadium(III) est utilisé dans la recherche et le développement, en particulier dans le domaine de la chimie inorganique. Les chercheurs l’utilisent pour étudier ses propriétés et ses réactions avec d’autres composés .
Applications industrielles
Dans l’industrie, le bromure de vanadium(III) est utilisé dans diverses applications en raison de sa réactivité et de ses autres propriétés. Cependant, les détails de ces applications peuvent varier considérablement selon le secteur d’activité .
Éducation
Dans les milieux éducatifs, le bromure de vanadium(III) est utilisé comme outil pédagogique dans les cours de chimie. Les élèves peuvent apprendre ses propriétés, la façon dont il réagit avec d’autres substances et ses utilisations dans diverses applications .
Mécanisme D'action
Vanadium(III) bromide, also known as vanadium tribromide, is an inorganic compound with the formula VBr3 . This compound is a green-black solid and is polymeric with octahedral vanadium(III) surrounded by six bromide ligands .
Target of Action
It has been suggested that it may interact with certain enzymes, potentially influencing their activity .
Mode of Action
It is known to form red-brown soluble complexes with dimethoxyethane and THF, such as mer-VBr3(THF)3 . Aqueous solutions prepared from VBr3 contain the cation trans-[VBr2(H2O)4]+ .
Biochemical Pathways
It’s suggested that it may influence the electrochemical gradient of sodium and potassium ions, providing the energy for active transport of various nutrients .
Result of Action
It’s suggested that it may influence the activity of certain enzymes and affect the transport of various nutrients .
Action Environment
The action, efficacy, and stability of Vanadium(III) bromide can be influenced by various environmental factors. For instance, its solubility in water and other solvents like THF can affect its availability and interaction with targets . Furthermore, its stability can be influenced by temperature, as evidenced by the formation of a violet gas phase when heated to temperatures of around 500°C .
Propriétés
IUPAC Name |
tribromovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.V/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYIPGHJSALYPY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VBr3, Br3V | |
| Record name | vanadium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065498 | |
| Record name | Vanadium bromide (VBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13470-26-3 | |
| Record name | Vanadium tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium(III) bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanadium bromide (VBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium bromide (VBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the main vaporization reactions of Vanadium(III) bromide?
A1: Vanadium(III) bromide undergoes two primary vaporization reactions: dissociation and disproportionation.
Q2: Can you describe the structure of a Vanadium(III) complex and provide relevant bond lengths?
A2: Yes, the crystal structure of trans-tetrakisaquadibromo-vanadium(III) bromide dihydrate, [VBr2(H2O)4]Br,2H2O, has been determined using X-ray crystallography. [] This complex crystallizes in the monoclinic space group P21/c. The central vanadium(III) ion adopts an octahedral geometry with two trans bromide ligands and four water molecules. Key bond lengths are:
Q3: What techniques are used to study the vapor pressure of Vanadium(III) bromide?
A3: Knudsen effusion is a common technique employed to determine the vapor pressures of various compounds, including Vanadium(III) bromide. [] This method measures the mass loss of a substance through a small orifice in an effusion cell under high vacuum conditions. By analyzing the rate of mass loss as a function of temperature, researchers can calculate the vapor pressure of the substance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















